molecular formula C18H17NO4 B13988539 N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide

N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide

Cat. No.: B13988539
M. Wt: 311.3 g/mol
InChI Key: ICCQUWXPPACMBO-UHFFFAOYSA-N
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Description

N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide is an organic compound with the molecular formula C18H17NO4 and a molecular weight of 311.33 g/mol . This compound is characterized by the presence of a phthalimide group attached to a 3-(4-methoxy-phenoxy)-propyl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide typically involves the reaction of phthalic anhydride with 3-(4-methoxy-phenoxy)-propylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide stands out due to its unique combination of a phthalimide group and a 3-(4-methoxy-phenoxy)-propyl chain, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

2-[3-(4-methoxyphenoxy)propyl]isoindole-1,3-dione

InChI

InChI=1S/C18H17NO4/c1-22-13-7-9-14(10-8-13)23-12-4-11-19-17(20)15-5-2-3-6-16(15)18(19)21/h2-3,5-10H,4,11-12H2,1H3

InChI Key

ICCQUWXPPACMBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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